Methoxy(cyclooctadiene)rhodium(I) dimer

Description

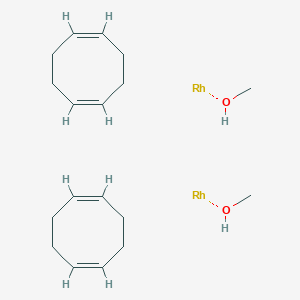

Methoxy(cyclooctadiene)rhodium(I) dimer, with the formula [Rh(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene), is a rhodium-based organometallic complex widely used in catalytic applications such as hydrogenation, C–H activation, and asymmetric synthesis. It is commercially available with a rhodium content exceeding 42% and is typically stored under nitrogen at -20°C to maintain stability . Its structure features two rhodium centers bridged by methoxy ligands and coordinated to cod ligands, which provide electron-rich environments for catalytic activity.

Properties

CAS No. |

12148-72-0 |

|---|---|

Molecular Formula |

C18H32O2Rh2 |

Molecular Weight |

486.3 g/mol |

IUPAC Name |

cycloocta-1,5-diene;methanol;rhodium |

InChI |

InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |

InChI Key |

LEJWHNWXNMGGKE-UHFFFAOYSA-N |

SMILES |

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |

Isomeric SMILES |

CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |

Canonical SMILES |

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |

Origin of Product |

United States |

Preparation Methods

Reflux-Based Synthesis with Rhodium Trichloride Hydrate

Procedure :

Rhodium trichloride hydrate (RhCl₃·3H₂O) is dissolved in a mixed solvent system of ethanol/water (4:1 v/v) under nitrogen. 1,5-Cyclooctadiene (COD) is added dropwise, and the mixture is refluxed at 82°C for 18–36 hours. The reaction yields a dark red solution, which is concentrated under reduced pressure. Cold filtration isolates the chloro(cyclooctadiene)rhodium(I) dimer as a crystalline solid.

Key Data :

Mechanistic Insight :

The reaction proceeds via Rh³⁺ reduction to Rh⁺ by COD, which acts as both a ligand and reducing agent. Chloride bridges stabilize the dimeric structure, as confirmed by X-ray crystallography.

Room-Temperature Synthesis Using Zinc Powder

Procedure :

A slurry of RhCl₃·3H₂O, COD, and zinc powder in ethanol/water is stirred under nitrogen at 25°C for 10 hours. The zinc reductant facilitates Rh³⁺ → Rh⁺ conversion without external heating. Filtration and washing with dilute HCl yield the chloro dimer.

Advantages :

Comparative Analysis :

| Parameter | Reflux Method | Zinc Reduction |

|---|---|---|

| Temperature | 82°C | 25°C |

| Reaction Time | 18–36 h | 10 h |

| Yield | 85–90% | 92–95% |

| Purity | >99% | 98% |

| Industrial Applicability | Moderate | High |

Methoxy Ligand Substitution Strategies

Substituting chloride with methoxy requires precise control to prevent rhodium oxidation or dimer dissociation. Two approaches are validated:

Silver Methoxide-Mediated Exchange

Procedure :

Chloro(cyclooctadiene)rhodium(I) dimer is suspended in anhydrous tetrahydrofuran (THF). Silver methoxide (AgOCH₃) is added stoichiometrically under argon at −20°C. The mixture is warmed to 25°C and stirred for 12 hours. Silver chloride precipitates, and filtration followed by solvent evaporation yields the methoxy derivative.

Optimization Insights :

-

Temperature : Sub-zero conditions prevent ligand scrambling.

-

Solvent : THF enhances solubility without coordinating to rhodium.

Characterization :

Sodium Methoxide Alkylation

Procedure :

A dichloromethane solution of the chloro dimer is treated with sodium methoxide (NaOCH₃) in methanol. The reaction proceeds at 0°C for 6 hours, followed by extraction and drying.

Challenges :

Advantages :

Industrial-Scale Production and Quality Control

Chemical Reactions Analysis

Substitution Reactions

The methoxy and COD ligands undergo substitution with Lewis bases, enabling tailored catalyst design:

Key transformations :

-

Phosphine ligand exchange :

This generates cationic Rh(I) complexes used in asymmetric hydrogenation . -

Alkene/alkyne coordination :

COD can be displaced by chelating dienes (e.g., norbornadiene) or monodentate alkenes, altering steric and electronic properties .

Table 1: Ligand Substitution Outcomes

| Entering Ligand (L) | Product | Application |

|---|---|---|

| PPh₃ | [Rh(PPh₃)₂(COD)]⁺OMe⁻ | Hydrogenation catalysts |

| BINAP | Chiral Rh complexes | Asymmetric synthesis |

| CO | [Rh(CO)₂(OMe)]₂ | Hydroformylation |

Oxidation and Reduction

The Rh(I) center undergoes redox changes depending on reaction conditions:

-

Oxidation :

Oxidants like halogens convert Rh(I) to Rh(III) species, useful in C–H activation. -

Reduction :

Under H₂, the dimer facilitates hydrogenation of alkenes and ketones via Rh–H intermediates .

Catalytic Cyclization and Addition Reactions

The dimer excels in cascade reactions due to its electron-deficient Rh center:

Cyclization of Cyano-Substituted Esters

With aryl 9-BBN, it catalyzes:

Conditions : Toluene, 80°C, 12 h

Yield : 85–92%

1,4-Addition Reactions

-

Aldol-1,4-addition cascade :

α,β-unsaturated ketones react with nucleophiles (e.g., malonates) to form chiral γ-keto esters (ee up to 99% with chiral ligands) . -

Alcohol 1,4-addition :

Methanol adds to enones via Rh-mediated conjugate addition.

Table 2: Catalytic Performance in Addition Reactions

| Substrate | Nucleophile | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cyclohexenone | PhB(OH)₂ | 3-Phenylcyclohexanone | 92 | 99 |

| Methyl vinyl ketone | CH₂(COOMe)₂ | γ-Keto ester | 88 | 95 |

Hydroformylation

The dimer catalyzes hydroformylation of alkenes to aldehydes:

Conditions : 10 bar syngas (CO/H₂), 80°C, 6 h

Selectivity : >90% for linear aldehydes .

Degradation Pathways

In protic solvents (e.g., iPrOH), the dimer degrades via:

-

Hydroxide bridge formation :

-

COD isomerization :

COD ligand rearranges to 1,3-cyclooctadiene under acidic conditions, altering catalyst geometry .

Comparison with Related Rhodium Complexes

Table 3: Reactivity Comparison

| Complex | Key Ligand | Reactivity Profile |

|---|---|---|

| [Rh(μ-OMe)(COD)]₂ | OMe⁻ | High electrophilicity, redox-active |

| [Rh(μ-Cl)(COD)]₂ | Cl⁻ | Less Lewis acidic, slower kinetics |

| [Rh(acac)(COE)₂] | Acac⁻ | Stable, limited ligand exchange |

Mechanistic Insights

Scientific Research Applications

Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .

Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of methoxy(cyclooctadiene)rhodium(I) dimer involves the formation of an (oxa-pi-allyl)rhodium intermediate. This intermediate is formed through the initial conjugate addition of the rhodium complex to an unsaturated substrate. The intermediate then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) and Iridium(I) Complexes

Structural and Physical Properties

Key Observations :

- Metal-Specific Stability : Iridium analogs (e.g., [Ir(OMe)(cod)]₂) exhibit higher thermal stability due to Ir’s stronger metal-ligand bonds, making them suitable for high-temperature C–H borylation reactions .

Hydrogenation and Asymmetric Catalysis

- [Rh(OMe)(cod)]₂ : Effective in asymmetric arylation of imines and alkenes due to tunable steric/electronic properties from cod and methoxy ligands .

- [RhCl(cod)]₂ : Widely used as a precursor for synthesizing chiral catalysts (e.g., [Rh(BINAP)(cod)]⁺) for enantioselective hydrogenation .

- [Ir(OMe)(cod)]₂: Preferred for aromatic C–H borylation with pinacolborane, achieving higher turnover numbers than rhodium analogs .

C–H Activation

Reaction Efficiency and Selectivity

Notes:

- Electronic Tuning : Methoxy ligands in [Rh(OMe)(cod)]₂ increase electron density at Rh centers, favoring oxidative addition steps in cross-coupling reactions .

- Steric Effects : Bulky cod ligands in [RhCl(cod)]₂ limit substrate access, reducing activity in sterically hindered systems compared to [Rh(OMe)(cod)]₂ .

Q & A

Q. Q1: What are the standard synthetic routes for preparing methoxy(cyclooctadiene)rhodium(I) dimer, and what are their yields?

A1: Two primary methods are documented:

- Method 1: Reaction of rhodium chloride with 1,5-cyclooctadiene (COD) in methanol under inert atmosphere, yielding ~72% via intermediates involving ligand exchange .

- Method 2: Use of [Ir(cod)OMe]₂ as a catalyst precursor in cross-coupling reactions, as described in a protocol combining COD, dtbpy, and bis(pinacolato)diboron in cyclohexane at 80°C under nitrogen .

Characterization typically involves NMR (e.g., δ 1.39 ppm for tert-butyl groups in reaction products) and elemental analysis .

Q. Q2: How is this compound characterized structurally and functionally?

A2:

- Structural Analysis: X-ray crystallography and NMR spectroscopy are used to confirm dimeric structure and ligand coordination. For example, methoxy ligands bridge rhodium centers, while COD provides π-bonding .

- Functional Characterization: Catalytic activity is assessed in hydrogenation or cross-coupling reactions, monitored via GC-MS or in situ NMR to track substrate conversion .

Advanced Research Questions

Q. Q3: How do reaction conditions (e.g., solvent, temperature) influence the catalytic efficiency of this compound in asymmetric synthesis?

A3:

- Solvent Effects: Polar aprotic solvents (e.g., 1,4-dioxane) enhance enantioselectivity in asymmetric hydroboration, while nonpolar solvents (e.g., cyclohexane) favor turnover in cross-coupling .

- Temperature: Optimal activity occurs at 60–80°C; higher temperatures risk ligand dissociation, reducing catalytic stability .

- Inert Atmosphere: Schlenk techniques or gloveboxes are critical to prevent oxidation of Rh(I) to inactive Rh(III) species .

Q. Q4: What strategies resolve contradictions in reported catalytic performance between rhodium and iridium analogs?

A4: Discrepancies arise from differences in:

- Metal-Ligand Bond Strength: Rhodium’s lower electronegativity vs. iridium increases susceptibility to ligand substitution, altering reaction pathways .

- Redox Stability: Rhodium(I) is more prone to oxidation than iridium(I), requiring stricter inert conditions .

Comparative studies using DFT calculations and kinetic isotopic effects (KIEs) can elucidate mechanistic divergences .

Q. Q5: How can ligand modifications improve the stability and recyclability of this compound in catalytic cycles?

A5:

- Bulky Ligands: Introducing electron-donating groups (e.g., tert-butyl) on ancillary ligands (e.g., dtbpy) reduces Rh center oxidation and agglomeration .

- Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., BINAP) enhance stereochemical control but may slow substrate access. Monodentate ligands (e.g., PMe₃) improve turnover at the cost of selectivity .

Recyclability is tested via multiple reaction cycles, with leaching quantified via ICP-MS .

Q. Q6: What are the key safety considerations when handling this compound in laboratory settings?

A6:

- Stability: The compound is thermally stable below 150°C but decomposes exothermically above this threshold, releasing hazardous gases (e.g., CO) .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and moisture, which can trigger hydrolysis or oxidation .

- Safety Protocols: Use gloveboxes for air-sensitive manipulations, and employ CO₂/dry chemical extinguishers for fires involving metal-organics .

Q. Q7: How does the electronic structure of this compound influence its catalytic activity in C–H activation?

A7:

- Electron-Rich Rh Centers: The methoxy bridge donates electron density to Rh, facilitating oxidative addition of C–H bonds. XPS studies confirm Rh(I) → Rh(III) transitions during catalysis .

- COD Ligands: The labile COD ligands enable substrate coordination, with kinetic studies showing rate dependence on COD dissociation .

In situ EXAFS can monitor Rh coordination changes during catalytic cycles .

Q. Q8: What analytical techniques are critical for detecting and quantifying trace decomposition products of this compound?

A8:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.